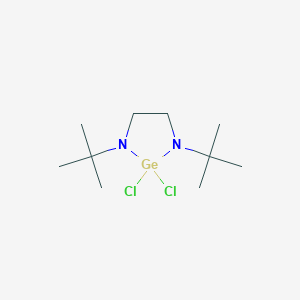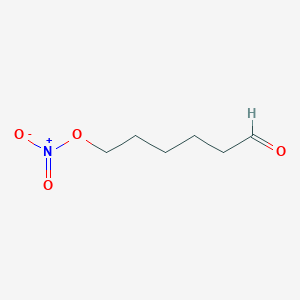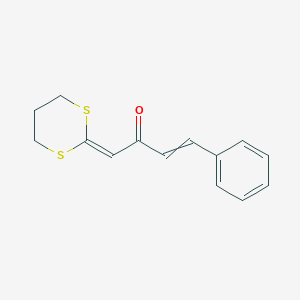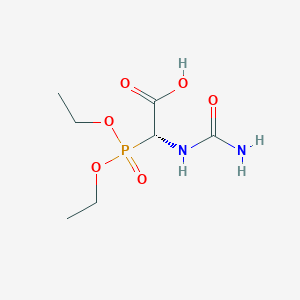
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine is a unique organogermanium compound characterized by its two chlorine atoms and bulky tert-butyl groups. This compound belongs to the class of diazagermolidines, which are known for their interesting structural and chemical properties. The presence of germanium in the molecular framework adds to its distinctiveness, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine typically involves the reaction of germanium tetrachloride with tert-butylamine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:
GeCl4+2(tert-butylamine)→this compound+2HCl
The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The germanium center can participate in oxidation-reduction reactions, altering its oxidation state and leading to the formation of different germanium-containing species.
Coordination Chemistry: The compound can act as a ligand, coordinating to transition metals and forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Chemistry: Transition metal salts, such as palladium chloride or platinum chloride, are used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted diazagermolidines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products include germanium oxides or reduced germanium species.
Coordination Chemistry:
Wissenschaftliche Forschungsanwendungen
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in materials science for the development of novel materials with unique properties, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine involves its interaction with molecular targets through its germanium center and functional groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bulky tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazasilol-2-ylidene: A silicon analogue with similar structural features but different chemical properties due to the presence of silicon instead of germanium.
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazasilol-4-cyclopentene: Another silicon-based compound with a cyclopentene ring, offering different reactivity and applications.
Uniqueness
1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazagermolidine is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon analogues. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry, where germanium’s properties are advantageous.
Eigenschaften
CAS-Nummer |
143970-59-6 |
|---|---|
Molekularformel |
C10H22Cl2GeN2 |
Molekulargewicht |
313.83 g/mol |
IUPAC-Name |
1,3-ditert-butyl-2,2-dichloro-1,3,2-diazagermolidine |
InChI |
InChI=1S/C10H22Cl2GeN2/c1-9(2,3)14-7-8-15(10(4,5)6)13(14,11)12/h7-8H2,1-6H3 |
InChI-Schlüssel |
GLOPMNLTWQFJTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCN([Ge]1(Cl)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)

![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
